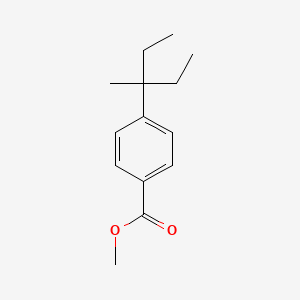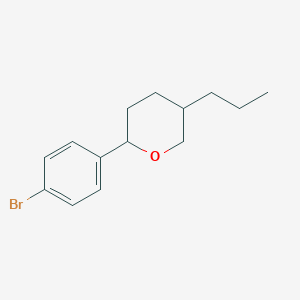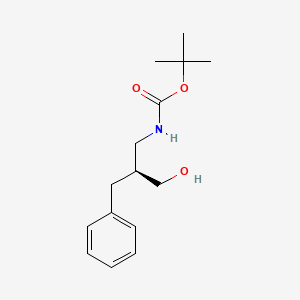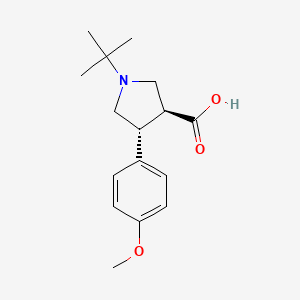
Methyl 4-(3-methylpentan-3-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-methylpentan-3-yl)benzoate is an organic compound that belongs to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(3-methylpentan-3-yl)benzoate typically involves the esterification of 4-(3-methylpentan-3-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same esterification reaction but is optimized for higher yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industry standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzylic position is reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NBS in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
Methyl 4-(3-methylpentan-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of methyl 4-(3-methylpentan-3-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. For example, it has been studied for its potential to inhibit malate dehydrogenase, an enzyme involved in cellular metabolism . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Methyl benzoate: A simpler ester with similar applications in fragrances and flavorings.
Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate: A compound with similar structural features but different biological activities.
3-Methyl-3-pentanol: An alcohol with a similar alkyl chain but different functional groups and applications.
Uniqueness: Methyl 4-(3-methylpentan-3-yl)benzoate stands out due to its unique combination of a benzoate ester and a branched alkyl chain. This structure imparts specific chemical and physical properties that make it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
methyl 4-(3-methylpentan-3-yl)benzoate |
InChI |
InChI=1S/C14H20O2/c1-5-14(3,6-2)12-9-7-11(8-10-12)13(15)16-4/h7-10H,5-6H2,1-4H3 |
Clé InChI |
KVHAJOFTAOKBBE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC)C1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)

![Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B12943197.png)



